molecular formula C4H2ClNO4S2 B3051786 5-Nitrothiophene-2-sulfonyl chloride CAS No. 36035-01-5

5-Nitrothiophene-2-sulfonyl chloride

Cat. No.: B3051786
CAS No.: 36035-01-5
M. Wt: 227.6 g/mol
InChI Key: QEEBODDKEOIYLQ-UHFFFAOYSA-N
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Description

5-Nitrothiophene-2-sulfonyl chloride: is an organic compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a nitro group (-NO₂) at the 5-position and a sulfonyl chloride group (-SO₂Cl) at the 2-position of the thiophene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophene-2-sulfonyl chloride typically involves the nitration of thiophene followed by sulfonylation. One common method includes:

    Nitration: Thiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Sulfonylation: The nitrated thiophene is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (Cl₂, Br₂) and acids (H₂SO₄) are commonly used.

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols can be used to replace the sulfonyl chloride group.

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (Pd/C) or metal hydrides (LiAlH₄) are used.

Major Products:

    Electrophilic Substitution: Halogenated derivatives of 5-Nitrothiophene-2-sulfonyl chloride.

    Nucleophilic Substitution: Various sulfonamide, sulfonate, and sulfonyl derivatives.

    Reduction: 5-Aminothiophene-2-sulfonyl chloride.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the preparation of heterocyclic compounds with potential biological activity.

Biology:

  • Investigated for its potential use in the development of antimicrobial agents.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.
  • Used as a reagent in analytical chemistry for the detection and quantification of various substances.

Mechanism of Action

The mechanism of action of 5-Nitrothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The nitro group and sulfonyl chloride group make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

    5-Chlorothiophene-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of a nitro group.

    5-Bromothiophene-2-sulfonyl chloride: Similar structure but with a bromine atom instead of a nitro group.

    5-Aminothiophene-2-sulfonyl chloride: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 5-Nitrothiophene-2-sulfonyl chloride is unique due to the presence of both a nitro group and a sulfonyl chloride group, which impart distinct reactivity and chemical properties. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.

Properties

IUPAC Name

5-nitrothiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO4S2/c5-12(9,10)4-2-1-3(11-4)6(7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEBODDKEOIYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618035
Record name 5-Nitrothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36035-01-5
Record name 5-Nitrothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitrothiophene-2-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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